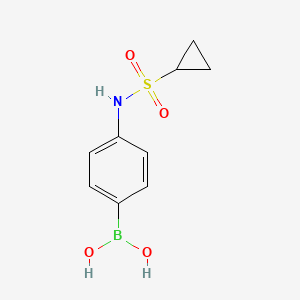

4-(Cyclopropanesulfonamido)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFOEMWOTGVANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674491 | |

| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-68-6 | |

| Record name | B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to the Synthesis and Characterization of 4-(Cyclopropanesulfonamido)phenylboronic acid

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficiency of molecular assembly and the intrinsic properties of the building blocks used are paramount. The compound 4-(Cyclopropanesulfonamido)phenylboronic acid emerges as a molecule of significant interest, embodying a strategic convergence of two highly valued chemical moieties. On one hand, the boronic acid group is a cornerstone of synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional precision.[1][2][3] Its incorporation into molecules like Bortezomib (Velcade®), the first FDA-approved proteasome inhibitor, highlights the proven track record of boronic acids in clinical applications.[2][4][5]

On the other hand, the cyclopropanesulfonamide moiety offers a unique combination of physicochemical advantages. The cyclopropyl ring, a small, strained carbocycle, is frequently employed by medicinal chemists to enhance metabolic stability, increase potency, and introduce conformational rigidity, thereby improving a drug candidate's overall profile.[6][7] The sulfonamide group itself is a classic pharmacophore known for its hydrogen bonding capabilities and structural role in a vast array of therapeutics.

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of 4-(Cyclopropanesulfonamido)phenylboronic acid, designed for researchers and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid can be approached via several routes. A logical retrosynthetic analysis points to two key bond formations: the sulfonamide (N-S) bond and the aryl (C-B) bond. The most efficient forward synthesis hinges on the strategic timing of these bond formations. We will focus on a robust and highly practical approach that involves the sulfonylation of a commercially available, boron-protected aniline derivative.

Causality of the Chosen Pathway:

The selected strategy involves reacting 4-aminophenylboronic acid pinacol ester with cyclopropanesulfonyl chloride. This pathway is advantageous for several reasons:

-

Commercial Availability: 4-Aminophenylboronic acid pinacol ester is a readily available and stable starting material, obviating the need for its de novo synthesis and protection.

-

Reaction Specificity: The nucleophilic amino group reacts cleanly with the electrophilic sulfonyl chloride, forming the desired sulfonamide bond under mild conditions.

-

Boronic Acid Protection: The use of the pinacol ester serves a dual purpose. It protects the boronic acid from undergoing undesirable side reactions during the sulfonylation step and improves the compound's solubility in organic solvents, simplifying handling and purification.

-

Facile Deprotection: The final step, the hydrolysis of the pinacol ester, is typically a high-yielding and straightforward process that reveals the target boronic acid.

The overall synthetic workflow is visualized below.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis of 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester

This procedure details the formation of the sulfonamide bond.

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 4-aminophenylboronic acid pinacol ester (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add pyridine (1.5 eq.) to the solution and cool the flask to 0 °C using an ice-water bath. The use of a non-nucleophilic base is critical to neutralize the HCl generated in situ without competing with the aniline nucleophile.

-

Sulfonylation: Prepare a solution of cyclopropanesulfonyl chloride (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. The slow addition helps to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is the pinacol ester intermediate.[8]

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure pinacol ester as a solid.

Protocol 2: Hydrolysis to 4-(Cyclopropanesulfonamido)phenylboronic acid

This final step deprotects the boronic acid.

-

Reaction Setup: Dissolve the purified 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acidification: Add 2 M aqueous HCl (approx. 2.0 eq.) to the solution.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by LC-MS for the disappearance of the pinacol ester starting material.

-

Product Isolation: Upon completion, remove the acetone under reduced pressure. The aqueous residue will likely contain the precipitated product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent like diethyl ether to remove any organic-soluble impurities.

-

Drying: Dry the purified white solid under vacuum to yield the final product, 4-(Cyclopropanesulfonamido)phenylboronic acid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

| Technique | Parameter | Expected Result |

| Formula | Molecular Formula | C₉H₁₂BNO₄S[9] |

| Molecular Weight | Monoisotopic Mass | 241.05 g/mol [9] |

| ¹H NMR | Chemical Shifts (δ) | Phenyl protons (AA'BB' system, ~7.8-8.2 ppm), NH proton (broad singlet), Cyclopropyl protons (multiplets, ~0.8-2.5 ppm), B(OH)₂ protons (broad singlet, may exchange). |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~120-140 ppm), Cyclopropyl carbons (~5-30 ppm). |

| Mass Spec (ESI-) | [M-H]⁻ | Expected m/z at ~240.05 |

| HPLC | Purity | >95% (typical target for use in subsequent reactions) |

| Appearance | Physical State | White to off-white crystalline solid.[10][11] |

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of 4-(Cyclopropanesulfonamido)phenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][12] This reaction allows for the efficient construction of biaryl or aryl-heteroaryl structures, which are privileged motifs in many pharmaceutical agents.

In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[3][13]

The versatility of this reaction allows for the introduction of the cyclopropanesulfonamido-phenyl moiety into a wide range of molecular scaffolds, enabling extensive structure-activity relationship (SAR) studies.[14][15]

Conclusion

4-(Cyclopropanesulfonamido)phenylboronic acid is more than just a chemical compound; it is a meticulously designed tool for the modern medicinal chemist. Its synthesis is achievable through a robust and scalable protocol, and its structure is readily confirmed by standard analytical methods. By combining the proven synthetic utility of a boronic acid with the beneficial drug-like properties of a cyclopropanesulfonamide group, this building block provides an efficient pathway to novel and complex molecules, accelerating the discovery and development of next-generation therapeutics.

References

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.

- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026, January 6). Wuhan Han Sheng New Material Technology Co., Ltd.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development.

- Cyclopropanesulfonamide C3H7NO2S. (n.d.). Guidechem.

- The Chemical Properties and Applications of Cyclopropanesulfonamide (CAS 154350-29-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation of cyclopropyl sulfonylamides. (2009, April 30). Google Patents.

- Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (n.d.). ProQuest.

- Process for the preparation of cyclopropyl sulfonamide. (2009, April 30). Google Patents.

- (4-(Cyclopropanesulfonamido)phenyl)boronic acid. (n.d.). Arctom.

- 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester. (n.d.). Sigma-Aldrich.

- 4-(Cyclopropanesulfonamido)phenylboronic acid. (n.d.). Santa Cruz Biotechnology.

- 4-(Cyclopropanesulfonamido)phenylboronic acid. (n.d.). Santa Cruz Biotechnology.

- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC. (n.d.). National Institutes of Health.

- 4-(Cyclopropanecarboxamido)phenylboronic acid. (n.d.). PubChem.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC. (2023, April 20). National Institutes of Health.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.

- Synthesis of phenylboronic acid glutamine analogues. (n.d.). ResearchGate.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC. (n.d.). National Institutes of Health.

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing.

- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.

- Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC. (n.d.). National Institutes of Health.

- Application of Cyclopropane in Drug Discovery. (2023, January). PharmaBlock.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. arctomsci.com [arctomsci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Cyclopropanesulfonamido)phenylboronic acid: Properties, Synthesis, and Applications for the Research Scientist

Introduction: A Molecule of Interest at the Intersection of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 4-(Cyclopropanesulfonamido)phenylboronic acid emerges as a compound of significant interest, positioned at the confluence of two powerful chemical motifs: the sulfonamide and the boronic acid. The sulfonamide group is a ubiquitous feature in a vast array of approved drugs, prized for its ability to engage in key hydrogen bonding interactions with biological targets. Simultaneously, the phenylboronic acid moiety offers a versatile handle for covalent and reversible interactions, famously demonstrated by the proteasome inhibitor bortezomib, and serves as a crucial building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Cyclopropanesulfonamido)phenylboronic acid, designed for researchers and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust working knowledgebase for its handling, characterization, and strategic deployment in research endeavors.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in any research setting, influencing everything from reaction conditions to formulation and bioavailability. The key properties of 4-(Cyclopropanesulfonamido)phenylboronic acid are summarized below. It is important to note that while some properties are established, others are estimated based on data from structurally similar compounds due to the limited availability of direct experimental values for this specific molecule.

| Property | Value / Description | Source / Basis |

| CAS Number | 1072945-68-6 | [2] |

| Molecular Formula | C₉H₁₂BNO₄S | [2][3] |

| Molecular Weight | 241.07 g/mol | [2][3] |

| Physical Form | Solid (predicted) | General observation for similar compounds |

| Melting Point | Estimated: 190-210 °C | Based on related sulfonamide phenylboronic acids. Phenylboronic acid itself melts at 216-219 °C.[4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for complex organic solids. |

| Solubility | Qualitative Data: Soluble in polar organic solvents such as methanol, DMSO, and DMF. Poorly soluble in non-polar solvents like hexanes and toluene. Limited solubility in water. | Based on general solubility of phenylboronic acids.[5][6][7] |

| pKa | Estimated: 7.3 - 7.8 | Based on the experimentally determined pKa of the structurally similar 4-(N-allylsulfamoyl)-phenylboronic acid (pKa ≈ 7.4). The electron-withdrawing nature of the sulfonamide group is known to lower the pKa of the boronic acid from the baseline of unsubstituted phenylboronic acid (pKa ≈ 8.8). |

| LogP | Estimated: -0.5 to 1.0 | Calculated LogP for the isomeric 3-(Cyclopropanesulfonamido)phenylboronic acid is -0.7295. The 4-substituted isomer is expected to have a slightly different but comparable value. |

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-quality material for research. While a specific protocol for 4-(Cyclopropanesulfonamido)phenylboronic acid is not detailed in readily available literature, a robust synthesis can be proposed based on established methodologies for analogous compounds. The following protocol is adapted from well-documented procedures for the synthesis of sulfonamide- and sulfonyl-phenylboronic acids.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 4-bromobenzenesulfonyl chloride.

Caption: Proposed two-step synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Cyclopropyl-4-bromobenzenesulfonamide

-

To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add cyclopropylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid

-

Dissolve the purified N-Cyclopropyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

To this solution, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

-

Extract the mixture with ethyl acetate. The product may be in either the organic or aqueous layer, or partitioned between them, depending on the pH. It is advisable to process both layers.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by washing with a non-polar solvent like hexane to remove non-polar impurities.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, confirmation of its structure is essential. Below are the expected spectroscopic signatures based on its chemical structure.

-

¹H NMR (in DMSO-d₆):

-

Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Sulfonamide NH: A singlet, likely broad, in the range of δ 9.5-10.5 ppm. Its position can be concentration-dependent and it will be exchangeable with D₂O.

-

Boronic acid OH: A broad singlet, typically around δ 8.0-8.5 ppm, also exchangeable with D₂O.

-

Cyclopropyl CH: A multiplet in the upfield region, likely around δ 2.5-2.7 ppm, integrating to 1H.

-

Cyclopropyl CH₂: Two multiplets in the upfield region, likely between δ 0.5-1.0 ppm, integrating to 4H in total.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons: Four signals are expected. The carbon attached to the boron atom (C-B) will be in the range of δ 130-140 ppm. The carbon attached to the sulfur atom (C-S) will be in a similar or slightly downfield region. The other two aromatic carbons will appear in the typical aromatic region of δ 120-135 ppm.

-

Cyclopropyl carbons: One CH carbon signal and one CH₂ carbon signal are expected in the upfield region, typically below δ 30 ppm.

-

-

FT-IR (as KBr pellet or ATR):

-

O-H stretch (boronic acid): A broad absorption band in the region of 3200-3500 cm⁻¹.

-

N-H stretch (sulfonamide): A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

S=O stretch (sulfonamide): Two strong absorption bands, asymmetric and symmetric stretching, typically around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

B-O stretch: A strong, broad band in the region of 1300-1400 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

Reactivity and Stability

Phenylboronic acids exhibit a unique set of reactivity and stability characteristics that are crucial to understand for their successful use.

-

Dehydration to Boroxines: Like other boronic acids, 4-(Cyclopropanesulfonamido)phenylboronic acid is susceptible to dehydration, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine. This process is reversible in the presence of water. This equilibrium is a key consideration for storage and for obtaining accurate molecular weight measurements by mass spectrometry.

-

Oxidative Instability: A significant challenge in the biological application of boronic acids is their oxidative instability. At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[8][9] Researchers should be aware of this potential degradation pathway, especially in cell-based assays or in vivo studies. Strategies to mitigate this, such as the installation of intramolecular coordinating groups, have been explored and could be relevant for future analogue design.[8][9]

-

Esterification: The boronic acid moiety readily undergoes reversible esterification with diols to form boronate esters. This is the basis for its use as a protecting group and in sensors for diol-containing molecules like sugars.

Analytical Methodologies

The analysis of boronic acids and their derivatives requires specific considerations due to their unique chemical properties.

Chromatographic Analysis

Caption: A typical analytical workflow for 4-(Cyclopropanesulfonamido)phenylboronic acid.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity assessment. However, boronic acids can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanols. The use of a mobile phase with a suitable buffer is often necessary. For more stable and chromatographically well-behaved analytes, conversion to the pinacol ester is a common strategy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantitation and identification of boronic acids. Electrospray ionization (ESI) in negative ion mode is typically effective, detecting the [M-H]⁻ ion.

Applications in Research and Drug Discovery

The unique combination of a sulfonamide and a boronic acid in a single molecule opens up several avenues for its application in research:

-

Synthetic Building Block: The primary and most immediate application is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the cyclopropanesulfonamido-phenyl motif into a wide range of organic molecules, which is highly valuable in the synthesis of compound libraries for screening.

-

Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. The sulfonamide portion of the molecule can be designed to interact with specificity pockets of the enzyme, potentially leading to potent and selective inhibitors.

-

Sensors and Diagnostics: The ability of the boronic acid to reversibly bind with diols can be exploited in the development of sensors for sugars and other biologically important polyols. The sulfonamide group can be used to tune the electronic properties of the phenyl ring, which can in turn modulate the pKa of the boronic acid and its binding affinity for diols.[10]

-

Drug Delivery: Phenylboronic acid-functionalized polymers have been extensively explored for drug delivery applications, particularly for glucose-responsive systems.[10][11][12] This compound could serve as a monomer or a functionalizing agent for creating such advanced materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Cyclopropanesulfonamido)phenylboronic acid is not widely available, general precautions for handling boronic acids should be followed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids can be sensitive to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. In all cases, seek medical attention if symptoms persist.

-

References

-

Pure and Applied Chemistry. pKa measurement. [Link]

-

ResearchGate. Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). [Link]

-

ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0155452). [Link]

-

PMC. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Arctom. CAS NO. 1072945-68-6 | (4-(Cyclopropanesulfonamido)phenyl)boronic acid | Catalog BD-A739752. [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubMed. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. [Link]

-

MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

-

ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0159744). [Link]

-

SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. [Link]

-

PubChem. Phenylboronic Acid | C6H7BO2 | CID 66827. [Link]

-

PubChem. 4-(Cyclopropanecarboxamido)phenylboronic acid | C10H12BNO3 | CID 69016832. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

-

Biomaterials Science (RSC Publishing). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. [Link]

-

Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

ARVO Journals. Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. [Link]

- Google Patents.

- Google Patents. US5780454A - Boronic ester and acid compounds.

- Google Patents.

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

- Google Patents.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Cyclopropanesulfonamido)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Cyclopropanesulfonamido)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Cyclopropanesulfonamido)phenylboronic acid, CAS number 1072945-68-6. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into its synthesis, properties, and potential applications.

Introduction: A Molecule of Interest

4-(Cyclopropanesulfonamido)phenylboronic acid is a bifunctional organic compound that incorporates two key pharmacophores: a cyclopropanesulfonamide group and a phenylboronic acid moiety. This unique combination of functional groups makes it a valuable building block in the design and synthesis of novel therapeutic agents. The sulfonamide group is a well-established feature in a multitude of clinically approved drugs, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3][4] The boronic acid functionality is a versatile synthetic handle, most notably for its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[5][6][7]

The strategic placement of these two groups on a central phenyl ring creates a molecule with significant potential for generating libraries of complex and biologically active compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling and application of any chemical compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1072945-68-6 | [5][8] |

| Molecular Formula | C₉H₁₂BNO₄S | [8] |

| Molecular Weight | 241.07 g/mol | [8] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Generally soluble in polar organic solvents like DMSO and methanol. Poorly soluble in non-polar solvents. Phenylboronic acids, in general, have limited solubility in water.[9][10] | Inferred from related compounds |

| Melting Point | Not explicitly reported in the searched literature. Phenylboronic acids often dehydrate upon heating to form boroxines, which have higher melting points.[7] | General knowledge |

Note: Experimental determination of properties such as melting point and solubility for specific batches is always recommended.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-(Cyclopropanesulfonamido)phenylboronic acid.

Hazard Identification: Based on the Safety Data Sheet (SDS) for this compound, it is not classified as hazardous.[5] However, it is crucial to handle it with care in a well-ventilated area.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

First Aid Measures:

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After skin contact: Wash off with soap and plenty of water.

-

After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

-

After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.

For detailed safety information, always refer to the latest version of the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Synthesis and Reaction Mechanisms

The synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid can be approached through several strategic disconnections. A logical and commonly employed route involves the formation of the sulfonamide bond between a suitable phenylboronic acid precursor and cyclopropanesulfonyl chloride.

Proposed Synthetic Pathway

A plausible and efficient synthesis is the reaction of 4-aminophenylboronic acid with cyclopropanesulfonyl chloride in the presence of a base. This approach leverages commercially available starting materials.

Caption: Proposed synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.

Materials:

-

4-Aminophenylboronic acid

-

Cyclopropanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amino group of 4-aminophenylboronic acid on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. The base (pyridine) acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Applications in Research and Drug Development

The unique structural features of 4-(Cyclopropanesulfonamido)phenylboronic acid make it a valuable tool for medicinal chemists and drug discovery scientists.

Role as a Synthetic Building Block

The primary application of this molecule is as a versatile building block in organic synthesis. The boronic acid group serves as a key functional handle for introducing the 4-(cyclopropanesulfonamido)phenyl moiety into more complex molecules through various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[6][7]

Caption: Suzuki-Miyaura coupling with the title compound.

This reaction allows for the facile creation of biaryl and heteroaryl structures, which are prevalent in many classes of therapeutic agents.

Potential as a Pharmacophore

The cyclopropanesulfonamide moiety itself is of significant interest in medicinal chemistry. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the sulfonamide group is a well-known hydrogen bond donor and acceptor, capable of forming strong interactions with biological targets such as enzymes.[1][2][3][4]

Enzyme Inhibition

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[4] The presence of the boronic acid group in 4-(Cyclopropanesulfonamido)phenylboronic acid suggests its potential as a starting point for the design of novel enzyme inhibitors. The sulfonamide tail can be modified to enhance binding affinity and selectivity for the target enzyme's active site.

Conclusion and Future Perspectives

4-(Cyclopropanesulfonamido)phenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its unique combination of a reactive boronic acid handle and a biologically relevant cyclopropanesulfonamide moiety makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities is warranted and holds promise for the development of new therapeutic agents.

References

- Combi-Blocks. Safety Data Sheet: 4-(Cyclopropanesulfonamido)phenylboronic acid.

- Dudas, K. C., et al. (2010). The Role of the Sulfonamide Group in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 18(23), 8045-8055.

- Arctom, Inc. Product Information: (4-(Cyclopropanesulfonamido)phenyl)boronic acid.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Sigma-Aldrich. Product Information: 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester.

- Scozzafava, A., et al. (2000). Carbonic Anhydrase Inhibitors: Sulfonamides as Antiglaucoma Agents. Current Medicinal Chemistry, 7(2), 161-186.

- Santa Cruz Biotechnology. Product Information: 4-(Cyclopropanesulfonamido)phenylboronic acid.

- Casini, A., et al. (2006). Sulfonamides and Their Derivatives as Anticancer Agents. Mini Reviews in Medicinal Chemistry, 6(10), 1129-1143.

- PubChem. Compound Summary for CID 69016832, 4-(cyclopropanecarboxamido)phenylboronic acid.

- Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. Medicinal Research Reviews, 30(2), 241-278.

- Leszczynski, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- ChemicalBook. Product Information: 4-(N-CYCLOPROPYLSULFONAMIDE)PHENYLBORONIC ACID PINACOL ESTER.

- Leszczynski, P., et al. (2018). Solubility of investigated compounds in water. Phenylboronic acid...

- ChemicalBook.

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

molecular structure of B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid

An In-depth Technical Guide to the Molecular Structure and Application of B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid

Abstract

B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid is a specialized organic compound that stands at the intersection of synthetic utility and pharmacological potential. Its molecular architecture, featuring a boronic acid moiety, a sulfonamide linker, and a cyclopropyl group, makes it a highly valuable building block in modern medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into a representative synthetic protocol, explore the mechanistic basis of its applications, and discuss the structure-activity relationship insights derived from its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this versatile molecule.

Introduction: A Molecule of Dual Utility

In the landscape of drug discovery and development, the efficiency of molecular synthesis and the rational design of pharmacophores are paramount. B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid emerges as a molecule of significant interest due to its dual role as both a versatile synthetic intermediate and a potential pharmacologically active entity.[1] The interest in boronic acids within medicinal chemistry has grown substantially, moving past initial concerns about toxicity to the successful development of FDA-approved drugs like bortezomib (Velcade®).[1][2]

The structure of B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid incorporates three key motifs, each contributing distinct and valuable properties:

-

The Boronic Acid [-B(OH)₂] Group: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds in organic synthesis.[3] Beyond its synthetic utility, the trigonal planar boron atom with its vacant p-orbital allows for unique interactions with biological targets, notably forming reversible covalent bonds with serine residues in enzyme active sites.[2][4]

-

The Sulfonamide [-SO₂NH-] Linker: A classic and well-established pharmacophore, the sulfonamide group is a bioisostere of an amide bond but with different electronic and conformational properties. It is a potent hydrogen bond donor and acceptor, enabling strong interactions with protein receptors.

-

The Cyclopropyl Moiety: This small, strained carbocycle is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity by introducing conformational constraint, and modulate lipophilicity.

This guide will systematically deconstruct the molecular structure of this compound, providing the technical foundation necessary to leverage its properties in advanced research and development settings.

Chemical Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its composition and core properties. For B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid, these are summarized below.

| Property | Value | Reference |

| IUPAC Name | [4-(cyclopropylsulfonamido)phenyl]boronic acid | |

| CAS Number | Not explicitly assigned; related structures exist. | |

| Molecular Formula | C₉H₁₂BNO₄S | [5] |

| Molecular Weight | 241.07 g/mol | |

| InChI Key | RYFOEMWOTGVANV-UHFFFAOYSA-N | [5] |

| SMILES String | OB(C1=CC=C(C=C1)NS(=O)(C2CC2)=O)O | [5] |

| Physical Form | Solid | [5] |

Elucidation of the Molecular Structure

A comprehensive understanding of the three-dimensional structure and electronic properties is essential for predicting reactivity and biological interactions. This is achieved through a combination of spectroscopic analysis and theoretical modeling.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as a pair of doublets (an AA'BB' system) in the range of δ 7.2-8.0 ppm. The protons ortho to the electron-withdrawing boronic acid group will be further downfield than those ortho to the sulfonamide group.

-

Sulfonamide Proton (NH): A broad singlet, typically in the range of δ 9.0-10.5 ppm, whose position is dependent on solvent and concentration.

-

Boronic Acid Protons (OH): A broad singlet, often in the range of δ 8.0-8.5 ppm, which may exchange with D₂O.

-

Cyclopropyl Protons: A complex multiplet system in the upfield region, typically δ 0.8-1.2 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH methine proton adjacent to the sulfonyl group.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon atom attached to the boron (ipso-carbon) would be shifted significantly.

-

Cyclopropyl Carbons: Signals for the cyclopropyl carbons would appear in the upfield region, typically δ 5-15 ppm for the CH₂ carbons and δ 30-40 ppm for the CH carbon.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the B(OH)₂ group.

-

N-H Stretch: A sharp to medium peak around 3250-3350 cm⁻¹.

-

S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically appearing at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

-

B-O Stretch: A strong band around 1300-1400 cm⁻¹.

-

Crystallographic and Conformational Analysis

No public crystal structure for B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid has been deposited. However, key structural features can be inferred. The boronic acid group possesses a trigonal planar geometry around the boron atom. In the solid state, boronic acids frequently form hydrogen-bonded dimers or extended networks.[7] The geometry around the sulfur atom in the sulfonamide is tetrahedral. Significant conformational flexibility exists due to rotation around the C(aryl)-N, N-S, and S-C(cyclopropyl) single bonds, which would be critical for its binding mode to a protein target.

Synthesis and Mechanistic Considerations

The synthesis of this molecule can be approached in a logical, stepwise manner. A robust and reliable method involves the coupling of a commercially available aminophenylboronic acid with cyclopropanesulfonyl chloride.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Starting Materials: 4-Aminophenylboronic acid hydrochloride, cyclopropanesulfonyl chloride, pyridine (or another suitable base), and an appropriate aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Reaction Setup: To a solution of 4-aminophenylboronic acid hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.5 eq) dropwise.

-

Sulfonylation: Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target molecule.

Role in Medicinal Chemistry and Drug Design

The true value of this molecule lies in the synergistic interplay of its functional groups, making it a powerful tool for drug discovery professionals.

Utility in Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction forges a C-C bond between the boronic acid's aryl group and another sp²-hybridized carbon (from an aryl/vinyl halide or triflate), a transformation that is fundamental to the synthesis of countless complex drug molecules, particularly biaryl structures.[10][11]

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.[9]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[11]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Structural Motifs and Pharmacological Implications

The molecule's structure can be dissected into key pharmacophoric components, each contributing to its potential biological activity.

Caption: Key structural motifs and their roles in drug design.

-

Boronic Acid as a Warhead: The boron atom's empty p-orbital makes it an electrophile that can be attacked by nucleophiles, such as the hydroxyl group of a serine residue in the active site of a protease.[1][2] This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.[4] This mechanism is the basis for the anticancer drug bortezomib.[12]

-

Sulfonamide as a Scaffold and H-Bonding Element: This group provides a rigid, well-defined geometry to orient the phenyl and cyclopropyl groups. Its N-H and S=O moieties are prime candidates for forming critical hydrogen bonds within a protein's binding pocket, enhancing affinity and selectivity.

-

Cyclopropyl as a Metabolic Blocker: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in alkyl chains. Its inclusion can therefore improve the pharmacokinetic profile of a drug candidate.

Conclusion

B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid is a meticulously designed molecule that embodies key principles of modern medicinal chemistry. Its structure is optimized for both synthetic versatility and pharmacological interaction. The boronic acid group provides a reliable handle for complex molecular construction via Suzuki coupling while also offering a proven mechanism for enzyme inhibition. Complemented by the classic sulfonamide linker and the beneficial properties of the cyclopropyl ring, this compound represents a high-value building block for the development of novel therapeutics. A thorough understanding of its molecular structure, reactivity, and the functional role of each component is essential for researchers aiming to unlock its full potential in drug discovery programs.

References

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(5), 439. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Boron Molecular. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

-

JustPaste.it. (2024). Boronic Acids in Medicinal Chemistry. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

ResearchGate. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2194-2203. [Link]

-

Organic Syntheses. Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: Asymmetric Synthesis of (S)-N-Boc-4-chloro-α-phenylbenzylamine. Org. Synth. 2009, 86, 341. [Link]

-

PubChem. 4-Aminophenylboronic acid. [Link]

-

Das, B. C., et al. (2015). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 7(10), 1249-1270. [Link]

-

Chemsrc. [4-(Cyclopropylamino)phenyl]boronic acid. [Link]

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6552. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

- Google Patents. (2014). Process for preparing 4-borono-L-phenylalanine.

-

ChemicalRegister.com. (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid Suppliers. [Link]

- Google Patents. (2009). Novel process for synthesizing cyclopropylboronic acid.

-

National Institutes of Health. (2012). Synthesis of biologically active boron-containing compounds. [Link]

-

Diva-portal.org. (2014). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

-

ChemBK. B-(4-Aminophenyl)-boronic acid. [Link]

-

SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link]

-

PubChem. B-[4-[(Phenylamino)methyl]phenyl]boronic acid. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[(Cyclopropylsulfonyl)amino]phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-(Cyclopropanesulfonamido)phenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Cyclopropanesulfonamido)phenylboronic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Cyclopropanesulfonamido)phenylboronic acid, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, extrapolated expectations, and detailed experimental protocols necessary to conduct robust solubility assessments. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as a self-validating system for generating reliable solubility profiles, enabling informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The selection of an appropriate solvent system is a cornerstone of successful pharmaceutical crystallization and formulation development.[4][5] The solubility of an API like 4-(Cyclopropanesulfonamido)phenylboronic acid dictates key process parameters and final product attributes, including:

-

Yield and Purity: Efficient crystallization, a primary method for purification, is contingent on the differential solubility of the API and its impurities in a given solvent system at various temperatures.[6]

-

Polymorph Control: The choice of solvent can direct the crystallization process towards a specific, thermodynamically stable, or desired metastable polymorphic form, which has significant implications for the drug's stability and bioavailability.[5]

-

Crystal Morphology: Solvent interactions influence the growth kinetics of different crystal faces, thereby determining the shape and size of the resulting particles. This, in turn, affects downstream processing such as filtration, drying, and powder flow.[5]

-

Formulation Design: For liquid dosage forms, achieving the target concentration requires a solvent system in which the API is sufficiently soluble and stable. For solid dosage forms, understanding solubility is crucial for predicting dissolution rates.[7]

Molecular Profile: 4-(Cyclopropanesulfonamido)phenylboronic Acid

To understand the solubility behavior of 4-(Cyclopropanesulfonamido)phenylboronic acid, it is essential to first examine its molecular structure.

-

Chemical Structure: C₉H₁₂BNO₄S

-

Molecular Weight: 241.07 g/mol [8]

-

Key Functional Groups:

-

Boronic Acid (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Boronic acids can undergo reversible dehydration to form cyclic anhydrides (boroxines), a factor that can complicate solubility studies.[9][10]

-

Sulfonamide (-SO₂NH-): The sulfonamide moiety is also polar and participates in hydrogen bonding.

-

Phenyl Ring: A nonpolar aromatic core.

-

Cyclopropyl Group: A small, nonpolar aliphatic ring.

-

The presence of both polar (boronic acid, sulfonamide) and nonpolar (phenyl, cyclopropyl) regions suggests that the solubility of this molecule will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[11] The process of dissolution can be conceptually broken down into a thermodynamic cycle, which helps in understanding the energetic contributions.

Caption: Thermodynamic cycle illustrating the free energy changes during dissolution.

The overall free energy of solution (ΔG_solution) is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[1][12]

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" provides a useful heuristic for predicting solubility. This principle is based on the idea that solubility is favored when the intermolecular forces of the solute and solvent are similar.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone, DMSO): These solvents have high dielectric constants and can engage in dipole-dipole interactions and hydrogen bonding. They are expected to be effective at solvating the polar boronic acid and sulfonamide groups of the target molecule. Phenylboronic acid itself demonstrates high solubility in polar solvents like ethers and ketones.[10][13]

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Chloroform): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. While they will interact favorably with the phenyl and cyclopropyl groups, they are less likely to effectively solvate the highly polar functional groups, leading to lower expected solubility. Phenylboronic acid has very low solubility in hydrocarbons like methylcyclohexane.[10][13]

Based on the structure of 4-(Cyclopropanesulfonamido)phenylboronic acid, a higher solubility would be anticipated in polar organic solvents, particularly those that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, THF) and those that are also hydrogen bond donors (e.g., methanol, ethanol).

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable data, a systematic experimental approach is required. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Prerequisite: Analytical Method Development

Before commencing solubility studies, a validated analytical method for quantifying the concentration of 4-(Cyclopropanesulfonamido)phenylboronic acid is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[3][15]

Protocol 1: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: Use a UV-Vis detector set to a wavelength of maximum absorbance for the compound. This can be determined by running a UV scan of a dilute solution.

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Create a series of calibration standards by serial dilution.[15]

-

Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.[15]

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to measure the thermodynamic equilibrium solubility.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Protocol 2: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of solid 4-(Cyclopropanesulfonamido)phenylboronic acid to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[16][17] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.[17]

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the samples to stand briefly for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[18] This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute a known volume of the filtrate with the mobile phase used in the HPLC method to bring the concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the concentration using the previously established calibration curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[16]

Data Presentation and Interpretation

The quantitative data obtained should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Expected Solubility Profile of 4-(Cyclopropanesulfonamido)phenylboronic Acid

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the boronic acid and sulfonamide groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, DMSO, THF | Moderate to High | Good hydrogen bond acceptors for the boronic acid and sulfonamide protons. |

| Nonpolar Aromatic | Toluene | Low | Favorable interactions with the phenyl ring but poor solvation of polar groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces; unable to solvate the polar functional groups effectively. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity; solubility will depend on the balance of interactions. |

Note: This table presents extrapolated expectations based on chemical principles. Experimental verification is mandatory.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive overview of the principles and practices for determining the . While pre-existing quantitative data is scarce, the structural characteristics of the molecule allow for rational predictions of its behavior. By following the detailed experimental protocols for HPLC method development and equilibrium solubility measurement, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process chemistry, crystallization development, and formulation, ultimately accelerating the journey from discovery to a viable drug product. The methodologies described herein provide a robust and self-validating framework for tackling solubility challenges in pharmaceutical development.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

-

Solvent selection for process development. Technobis Crystallization Systems. Available at: [Link]

-

Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society. Available at: [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]

-

(PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

-

How to measure solubility for drugs in oils/emulsions? ResearchGate. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

-

Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Available at: [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

-

(4-(Cyclopropanesulfonamido)phenyl)boronic acid. Arctom. Available at: [Link]

-

4-(Cyclopropanecarboxamido)phenylboronic acid. PubChem. Available at: [Link]

-

Phenylboronic acid. Wikipedia. Available at: [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

4-(CYCLOPENTYLAMINOCARBONYL)PHENYLBORONIC ACID Safety Data Sheets. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available at: [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. Available at: [Link]

-

Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. arctomsci.com [arctomsci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. who.int [who.int]

- 15. pharmaguru.co [pharmaguru.co]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Cyclopropanesulfonamido)phenylboronic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Cyclopropanesulfonamido)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. We will explore the predicted spectral features, the rationale behind these predictions based on the molecule's structural components, and a detailed protocol for the experimental acquisition of these spectra.

Introduction